molecular formula C26H24Cl2N2 B10922806 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10922806
M. Wt: 435.4 g/mol
InChI Key: XZOPSAQOCNEGSA-UHFFFAOYSA-N
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Description

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves the reaction of 2,5-dichlorophenylhydrazine with 3,4-dimethylbenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole
  • 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole
  • 1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole

Uniqueness

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both dichlorophenyl and dimethylphenyl groups provides a distinct steric and electronic environment that can affect its interactions with molecular targets and its overall behavior in various applications.

Properties

Molecular Formula

C26H24Cl2N2

Molecular Weight

435.4 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole

InChI

InChI=1S/C26H24Cl2N2/c1-15-6-8-20(12-17(15)3)25-19(5)26(21-9-7-16(2)18(4)13-21)30(29-25)24-14-22(27)10-11-23(24)28/h6-14H,1-5H3

InChI Key

XZOPSAQOCNEGSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

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